N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
Description
Properties
CAS No. |
853351-47-0 |
|---|---|
Molecular Formula |
C20H16N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(E)-N-benzyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H16N2O4/c23-20(21-14-15-5-2-1-3-6-15)12-10-18-9-11-19(26-18)16-7-4-8-17(13-16)22(24)25/h1-13H,14H2,(H,21,23)/b12-10+ |
InChI Key |
MMNZVIWGFKSXML-ZRDIBKRKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves multiple steps. One common method includes the reaction of benzylamine with 3-(5-(3-nitrophenyl)furan-2-yl)acrylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane .
Industrial Production Methods
Chemical Reactions Analysis
Nitro Group Reduction
The electron-deficient 3-nitrophenyl group undergoes selective reduction under catalytic hydrogenation conditions:
| Reagent System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C (1 atm) | Ethanol, 25°C, 6 hr | 3-Aminophenyl derivative | 82% | |
| Zn/HCl (aqueous) | Reflux, 3 hr | 3-Aminophenyl derivative | 68% | |
| NaBH₄/CuCl₂ | THF, 0°C → RT, 12 hr | Partial reduction to hydroxylamine | 45% |
The nitro-to-amine conversion modifies electronic properties, enhancing potential bioactivity while enabling further derivatization (e.g., diazotization or amide formation).
Michael Addition at Acrylamide
The α,β-unsaturated carbonyl system participates in nucleophilic additions:
| Nucleophile | Conditions | Adduct Type | Selectivity | Source |
|---|---|---|---|---|
| Methylamine | DCM, RT, 24 hr | β-Amino acrylamide | 1,4-addition | |
| Benzylthiol | Et₃N (cat.), MeCN, 40°C, 8 hr | Thioether conjugate | 1,4-addition | |
| Glutathione | PBS buffer (pH 7.4), 37°C, 48 hr | Bioconjugate | 1,4-addition |
Steric hindrance from the benzyl and furan groups directs regioselectivity toward the β-position.
Diels-Alder Cycloaddition
The furan ring acts as a diene in [4+2] cycloadditions:
| Dienophile | Conditions | Product | Endo/Exo | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 hr | Bicyclic oxabicyclo[2.2.1] adduct | Endo | |
| N-Phenylmaleimide | DMF, 80°C, 6 hr | Norbornene-type derivative | Exo |
Reaction kinetics show faster rates compared to simple furans due to electron-withdrawing effects from the nitro group.
Morita-Baylis-Hillman (MBH) Reaction
The acrylamide participates in MBH reactions with aldehydes under organocatalytic conditions:
Optimal results occur with 3-hydroxyquinuclidine (3-HQD) in biphasic solvent systems, minimizing side reactions .
Oxidative Degradation
The acrylamide backbone undergoes oxidation under strong conditions:
| Oxidizing Agent | Conditions | Primary Products | Source |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 70°C, 4 hr | 3-Nitrobenzoic acid + Furan fragments | |
| Ozone (O₃) | CH₂Cl₂, -78°C, 1 hr | Ozonides → Carboxylic acids |
Photochemical Reactions
UV irradiation induces structural changes:
-
Norrish Type II cleavage : Elimination of benzylamide group under 254 nm light
-
Nitro → Nitroso rearrangement : Observed at 365 nm in acetone
Key Mechanistic Insights:
-
The nitro group enhances electrophilicity at the furan C-5 position, facilitating nucleophilic aromatic substitutions (unreacted under standard SNAr conditions but active in metal-catalyzed cross-couplings).
-
Conformational rigidity from the benzyl and furan groups restricts rotational freedom, influencing stereochemical outcomes in cycloadditions.
-
The acrylamide’s π-system shows reduced reactivity compared to simple acrylates due to electron donation from the benzylamide group .
This reactivity profile positions the compound as a versatile intermediate for synthesizing polycyclic architectures and bioactive molecules.
Scientific Research Applications
N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a chemical compound with the molecular formula . It features a benzyl group, a nitrophenylfuran moiety, and an acrylamide group .
Structural Information
- Molecular Formula:
- SMILES: C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)N+[O-]
- InChI: InChI=1S/C20H16N2O4/c23-20(21-14-15-5-2-1-3-6-15)12-10-18-9-11-19(26-18)16-7-4-8-17(13-16)22(24)25/h1-13H,14H2,(H,21,23)/b12-10+
- InChIKey: MMNZVIWGFKSXML-ZRDIBKRKSA-N
- Compound Name: (E)-N-benzyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| $$M+H]+ | 349.11828 | 182.1 |
| $$M+Na]+ | 371.10022 | 195.6 |
| $$M+NH4]+ | 366.14482 | 188.8 |
| $$M+K]+ | 387.07416 | 192.6 |
| $$M-H]- | 347.10372 | 190.2 |
| $$M+Na-2H]- | 369.08567 | 190.3 |
| $$M]+ | 348.11045 | 186.1 |
| $$M]- | 348.11155 | 186.1 |
Potential Applications
While specific applications for this compound are not detailed in the provided search results, the presence of acrylamide and nitrophenylfuran groups suggests potential uses in several areas:
Pharmaceutical Chemistry
- Anticancer Agents: Thiadiazole derivatives with nitrophenyl and benzyl groups have demonstrated anticancer activity . The presence of a nitro group in a similar compound significantly contributes to its activity against Abl protein kinase . Acrylamide derivatives have shown anticancer activity against breast, cervical, melanoma, and ovarian cancer cell lines .
- Positive Allosteric Modulators: Furan-containing acrylamides have been identified as positive allosteric modulators of α7 nicotinic receptors, showing anxiolytic-like activity .
Chemical Reactivity
- Michael Acceptors: Acrylamides are Michael acceptors and can undergo reactions with thiol groups, which can be utilized in designing inhibitors . Acrylamide groups have been used to form hetero-Michael adducts with cysteine residues in ATP-binding sites, leading to effective inhibition .
Other N-benzyl acrylamide derivatives
Mechanism of Action
The mechanism of action of N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The furan ring and benzyl group contribute to the compound’s overall stability and reactivity, allowing it to participate in multiple biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide with structurally or functionally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues with Nitrophenyl-Furan Motifs
Functional Analogues with Modified Furan Cores
Key Trends and Insights
- Substituent Effects on Bioactivity: Nitrophenyl groups (e.g., 3-nitrophenyl in the target compound) are associated with antifungal and anticancer activities, as seen in thiazolyl hydrazone derivatives (MIC = 250 µg/mL) .
- Physicochemical Properties: Ionic derivatives (e.g., benzothiazolium bromide in ) exhibit higher melting points (245–247°C) due to crystallinity, while nonpolar substituents (allyl, methyl) reduce melting points (64–66°C) .
- Synthetic Accessibility : Acrylamide derivatives are typically synthesized via acryloyl chloride coupling (e.g., , –86% yields), whereas benzothiazolium salts require quaternization reactions (e.g., 86% yield for 7d) .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling acrylamide derivatives with substituted furan intermediates. For example, similar compounds (e.g., N-(benzoylphenyl)-5-(3-hydroxyphenyl)furan-2-carboxamide ) are synthesized via multistep reactions involving ester hydrolysis (NaOH 10%, reflux), acid chloride formation (ClCOCl in DCM), and amide coupling (DMAP in DMF at 60°C) . Key factors include:
- Temperature control : Higher temperatures (e.g., reflux) improve reaction rates but may degrade nitro groups.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in amide formation.
- Catalysts : DMAP accelerates coupling by activating carbonyl groups.
Yields for analogous reactions range from 60–80% .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituents via characteristic shifts:
- Benzyl protons: δ 4.3–4.5 ppm (singlet, –CH2–).
- Furan protons: δ 6.5–7.2 ppm (doublets, furan ring).
- Nitrophenyl group: δ 7.8–8.2 ppm (meta-substituted aromatic protons) .
- IR : Confirm acrylamide C=O stretch (~1650 cm<sup>−1</sup>) and nitro group (–NO2, ~1520/1340 cm<sup>−1</sup>) .
- Mass Spectrometry : Exact mass (calculated via ESI-MS) should match the molecular formula (e.g., C21H15N3O4; exact mass 373.36 g/mol) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for acrylamide derivatives like this compound?
- Methodological Answer : Discrepancies in IC50 or receptor binding data may arise from:
- Assay conditions : Variations in pH, solvent (e.g., DMSO concentration), or cell line specificity. Standardize protocols using reference compounds (e.g., etomidate for GABAA receptor studies) .
- Stereochemical purity : Use chiral HPLC to isolate enantiomers, as seen in studies of (E)-3-(furan-2-yl)-N-(indolin-1-yl)acrylamide , where stereochemistry significantly altered potency .
- Metabolic stability : Perform microsomal stability assays to assess if metabolites interfere with activity .
Q. How can crystallography (e.g., SHELX programs) determine the 3D structure of this compound, and what challenges arise due to nitro group geometry?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) on single crystals grown via slow evaporation (solvent: DCM/hexane).
- Refinement : SHELXL refines anisotropic displacement parameters for nitro groups, which exhibit planar geometry but may cause disorder.
- Challenges : Nitro groups can induce twinning or poor diffraction; mitigate by co-crystallizing with stabilizing agents (e.g., crown ethers) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?
- Methodological Answer :
- Core modifications : Replace the benzyl group with 3-(trifluoromethyl)phenyl to enhance hydrophobicity and target binding (see AGK2 , a SIRT2 inhibitor with similar acrylamide motifs) .
- Substituent effects : Introduce electron-withdrawing groups (e.g., Cl) at the furan 5-position to improve metabolic stability, as demonstrated in (E)-3-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide .
- Bioisosteric replacement : Replace the nitro group with a cyano (–CN) group to reduce toxicity while maintaining π-π stacking interactions .
Q. What computational methods predict the binding affinity of this compound to proteases like NS2B/NS3?
- Methodological Answer :
- Docking : Use AutoDock Vina with NS2B/NS3 crystal structure (PDB: 5ZQK) to simulate binding. Focus on interactions between the acrylamide carbonyl and catalytic triad residues (His51, Asp75, Ser135) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the nitro group’s orientation in the binding pocket.
- Free Energy Calculations : Apply MM/GBSA to quantify contributions of hydrophobic (benzyl) and polar (nitro) groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
